Cl-PEG6-acid is synthesized from polyethylene glycol through various chemical modifications. It falls under the category of functionalized polyethylene glycols, which are widely used in pharmaceuticals and biotechnology due to their biocompatibility and ability to enhance solubility for poorly soluble drugs. The classification of this compound can be further detailed as follows:
The synthesis of Cl-PEG6-acid typically involves several steps that include polymerization and functionalization processes. One common method is the chlorination of PEG, which can be achieved through the following steps:
The chlorination reaction generally requires careful control of temperature and reaction time to ensure complete conversion while minimizing side reactions. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the successful synthesis and purity of the final product .
Cl-PEG6-acid consists of a linear chain of six ethylene glycol units terminated by a carboxylic acid group at one end and a chlorine atom at the other. The general structure can be represented as:
Key structural data include:
Spectroscopic analysis reveals distinct peaks corresponding to the functional groups present, allowing for comprehensive structural elucidation.
Cl-PEG6-acid can participate in various chemical reactions due to its functional groups. Notable reactions include:
The reactivity profile of Cl-PEG6-acid makes it suitable for creating conjugates with proteins or peptides through amide bond formation, enhancing drug delivery systems' efficacy .
The mechanism of action for Cl-PEG6-acid primarily revolves around its ability to enhance solubility and stability of therapeutic agents. When conjugated with drugs, it improves pharmacokinetics by:
Studies have shown that PEGylated compounds exhibit prolonged circulation times in the bloodstream compared to their non-PEGylated counterparts, leading to enhanced therapeutic efficacy .
Cl-PEG6-acid is typically a viscous liquid or solid at room temperature, depending on its molecular weight and degree of chlorination. Key physical properties include:
Chemical properties include:
Relevant analyses such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and phase transitions .
Cl-PEG6-acid has significant applications in various scientific fields:
Polyethylene glycol (PEG) integration into Proteolysis-Targeting Chimeras (PROTACs) addresses critical limitations of traditional heterobifunctional degraders. The hydrophilic and flexible nature of PEG chains enhances aqueous solubility, counteracting the inherent hydrophobicity of PROTAC components (e.g., E3 ligase ligands and target protein binders). This property is crucial for maintaining bioavailability and preventing aggregation in vivo [4] [6]. Cl-PEG6-acid exemplifies this strategy, with its hexaethylene glycol backbone enabling solvation of hydrophobic warheads while preserving conformational adaptability for ternary complex formation [1] [3].
Biocompatibility is another cornerstone of PEG-based linker design. PEG’s proven safety profile in FDA-approved therapeutics minimizes immunogenic risks compared to alternative linkers like alkyl chains or aromatic moieties. This characteristic is vital for PROTACs intended for in vivo applications, where nonspecific interactions could trigger adverse immune responses [2] [4]. Furthermore, PEG’s exclusionary volume ("stealth effect") reduces nonspecific protein adsorption and macrophage clearance, extending circulatory half-life—a key pharmacokinetic advantage for achieving sustained target degradation [4] [6].
Table 1: Functional Advantages of PEG Linkers in PROTAC Design
Property | Impact on PROTAC Performance | Cl-PEG6-acid Contribution |
---|---|---|
Hydrophilicity | Counters molecular aggregation; improves solubility in biological matrices | Ether oxygens enhance hydrogen bonding with aqueous environments |
Chain Flexibility | Facilitates optimal spatial orientation for ternary complex formation | Six ethylene oxide units provide rotational freedom without rigidity |
Biocompatibility | Reduces immunogenicity; minimizes off-target interactions | Proven safety profile of PEG in drug delivery systems |
Steric Shielding | Prolongs systemic circulation by reducing opsonization and RES uptake | Molecular weight (358.81 Da) balances shielding and permeability |
The carboxylic acid terminus (-COOH) in Cl-PEG6-acid enables straightforward conjugation to amine-containing warheads via amide bond formation, while the chloro (-Cl) terminus allows nucleophilic displacement with thiols or amines in E3 ligase ligands. This heterobifunctionality streamlines modular PROTAC assembly, accommodating diverse warhead-anchor combinations [5] [10].
Synthesis of Cl-PEG6-acid (C₁₄H₂₇ClO₈; CAS 2365309-92-6) relies on controlled, stepwise derivatization of linear polyethylene glycol precursors. A representative route involves:
Purification presents significant challenges due to:
Table 2: Key Synthetic and Purification Parameters for Cl-PEG6-acid
Synthetic Step | Critical Parameters | Purification Method | Yield Impact |
---|---|---|---|
Monotosylation | TsCl stoichiometry (1.05 eq); Ag₂O catalysis | Ether precipitation; SEC | ~85–90% (overalkylation avoidance) |
Chlorination | Anhydrous DMF; excess NaCl | Solvent extraction | ~75–85% (hydrolysis suppression) |
Carboxylation | Controlled oxidation temperature (0–5°C) | Ion-exchange chromatography | ~70–80% (acid byproduct removal) |
Cl-PEG6-acid belongs to a broader class of halogen-terminated PEG linkers, where halogen choice (Cl vs. Br/I) and PEG length dictate reactivity and stability. Key comparisons include:
Non-halogenated alternatives like NHS ester-PEG-COOH offer faster conjugation kinetics but suffer from hydrolytic instability, limiting shelf life. Azido-PEG6-acid enables "click" chemistry but requires cytotoxic Cu(I) catalysts or strain-promoted cycloadditions [5] [7].
Table 3: Halogenated PEG Linker Performance Comparison
Linker Type | Relative Reactivity | Hydrolysis Half-life (pH 7.4) | Conjugation Conditions | PROTAC Yield Range |
---|---|---|---|---|
Cl-PEG6-acid | 1.0 (reference) | >30 days | 40–60°C, polar aprotic solvents | 60–75% |
Br-PEG6-acid | 5–10× higher | 7–10 days | RT–40°C, light exclusion | 70–85% |
I-PEG6-acid | 20–50× higher | <24 hours | 0–25°C, strict dark conditions | 40–60% |
NHS-PEG6-acid | 100× higher (vs amines) | Hours | 0–10°C, anhydrous buffer | 80–90% |
The hexaethylene glycol spacer in Cl-PEG6-acid (molecular weight 358.81 Da) represents an optimization between solubility enhancement and cellular uptake efficiency. Empirical data reveal chain-length-dependent effects:
The carboxylic acid in Cl-PEG6-acid introduces pH-dependent polarity, further enhancing solubility at physiological pH (ionized form) while permitting hydrophobic shielding in acidic tumor microenvironments—a potential mechanism for tissue-selective activity [3] [4].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0